molecular formula C17H17BrN6O2 B6579477 5-bromo-N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]furan-2-carboxamide CAS No. 1021222-03-6

5-bromo-N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]furan-2-carboxamide

Cat. No.: B6579477
CAS No.: 1021222-03-6
M. Wt: 417.3 g/mol
InChI Key: FODNVLCTCHBSMQ-UHFFFAOYSA-N
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Description

5-bromo-N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C17H17BrN6O2 and its molecular weight is 417.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.05964 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 5-bromo-N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]furan-2-carboxamide is believed to be specific protein kinases involved in cellular signaling pathways. These kinases play crucial roles in regulating cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can modulate various cellular processes, making it a potential candidate for cancer therapy .

Mode of Action

The compound interacts with its target kinases by binding to the ATP-binding site, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of signaling pathways that promote cell proliferation and survival. The binding affinity and specificity of the compound for its target kinases are critical for its therapeutic efficacy .

Biochemical Pathways

The inhibition of protein kinases by this compound affects several biochemical pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways are essential for cell cycle progression, apoptosis, and metabolism. By disrupting these pathways, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed through the gastrointestinal tract and distributed throughout the body, with a preference for tissues with high kinase activity. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary routes. The bioavailability of the compound is influenced by its solubility and stability in the gastrointestinal environment .

Result of Action

At the molecular level, the inhibition of protein kinases by the compound leads to decreased phosphorylation of key signaling molecules, resulting in the suppression of cell proliferation and induction of apoptosis. At the cellular level, this translates to reduced tumor growth and potential tumor regression. The compound’s efficacy in preclinical models has shown promise, with significant anti-tumor activity observed in various cancer cell lines .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the stability and efficacy of this compound. The compound is stable under physiological pH but may degrade under extreme acidic or basic conditions. Temperature fluctuations can also affect its stability, with higher temperatures potentially leading to degradation. Additionally, interactions with other biomolecules, such as proteins and lipids, can impact its bioavailability and therapeutic efficacy .

Properties

IUPAC Name

5-bromo-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN6O2/c1-11-3-2-4-15(21-11)22-16-8-7-14(23-24-16)19-9-10-20-17(25)12-5-6-13(18)26-12/h2-8H,9-10H2,1H3,(H,19,23)(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODNVLCTCHBSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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